1-Fluoro-2-iodo-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-iodo-4-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 1-position, an iodine atom at the 2-position, and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-4-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodo-4-isopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the fluorine and iodine atoms can be replaced by other substituents under appropriate conditions.
Nucleophilic Aromatic Substitution: The fluorine atom, being highly electronegative, can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones, while the iodine atom can be reduced to form deiodinated products
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.
Nucleophilic Substitution: Strong nucleophiles such as sodium amide or potassium thiolate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the isopropyl group can yield a ketone .
Scientific Research Applications
1-Fluoro-2-iodo-4-isopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling for positron emission tomography (PET) imaging due to the presence of the iodine atom.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Fluoro-2-iodo-4-isopropylbenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Bromo-1-fluoro-2-iodobenzene: Contains a bromine atom instead of an isopropyl group, which can influence its reactivity and applications
Uniqueness: 1-Fluoro-2-iodo-4-isopropylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both fluorine and iodine atoms allows for versatile reactivity in both electrophilic and nucleophilic substitution reactions, while the isopropyl group provides steric hindrance that can influence the selectivity of these reactions .
Properties
Molecular Formula |
C9H10FI |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
1-fluoro-2-iodo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10FI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
InChI Key |
CKANAZKFIOQIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.